molecular formula C24H32N2O4 B5045719 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(5-methyl-2-furyl)methyl]benzamide

2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(5-methyl-2-furyl)methyl]benzamide

Cat. No.: B5045719
M. Wt: 412.5 g/mol
InChI Key: RTXPUHZHRLIPEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of starting materials, reagents, and conditions can greatly affect the outcome of the synthesis .


Molecular Structure Analysis

The molecular structure of an organic compound can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of an organic compound is influenced by its functional groups. Common reactions include substitution, addition, elimination, and rearrangement reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques .

Mechanism of Action

If the compound is a drug or biologically active molecule, its mechanism of action can be studied using various biochemical and pharmacological techniques .

Safety and Hazards

The safety and hazards associated with an organic compound can be assessed based on its physical and chemical properties, as well as its toxicity and environmental impact .

Future Directions

Future research on an organic compound could involve improving its synthesis, studying its reactivity, developing new applications, or investigating its biological activity .

Properties

IUPAC Name

2-(1-cyclopentylpiperidin-4-yl)oxy-5-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4/c1-17-7-8-21(29-17)16-25-24(27)22-15-20(28-2)9-10-23(22)30-19-11-13-26(14-12-19)18-5-3-4-6-18/h7-10,15,18-19H,3-6,11-14,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXPUHZHRLIPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C2=C(C=CC(=C2)OC)OC3CCN(CC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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